N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound with the molecular formula C9H11F3N2O3 and a molecular weight of 252.19 g/mol This compound is of interest due to its unique chemical structure, which includes both an azetidine ring and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxamide with propargyl bromide in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted azetidine derivatives .
Scientific Research Applications
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules, such as:
- Azetidine-2-carboxylic acid
- Trifluoroacetic anhydride
- N-prop-2-ynylazetidine-2-carboxamide
Uniqueness
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is unique due to its combination of an azetidine ring and a trifluoroacetic acid moiety. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2098054-76-1 |
---|---|
Molecular Formula |
C9H11F3N2O3 |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
N-prop-2-ynylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c1-2-3-9-7(10)6-4-8-5-6;3-2(4,5)1(6)7/h1,6,8H,3-5H2,(H,9,10);(H,6,7) |
InChI Key |
AJKAPFUPBPEGFC-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.